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Cat. No.: B7823398

Get Quote

Abstract
This guide details the rheological behavior and processing parameters for negative-tone

photoresists based on cyclized polyisoprene sensitized with bisazide (e.g., 2,6-bis(4-

azidobenzal)-4-methylcyclohexanone), specifically formulated in cyclohexanone solvent

systems. Unlike standard xylene-based rubber resists (e.g., legacy Kodak KTFR),

cyclohexanone formulations exhibit distinct solvent retention and planarization properties due

to the solvent’s high boiling point (155.6°C) and viscosity. This protocol addresses the specific

challenges of "skinning," striation formation, and solvent trapping common to this chemistry.

Chemical Basis & Rheology
To optimize spin coating, one must understand the hydrodynamic behavior of the resist

components.

The Matrix (Cyclized Polyisoprene): A high-molecular-weight rubber that provides adhesion

and acid resistance. It is hydrophobic and shear-thinning.
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The Sensitizer (Bisazide): Upon UV exposure (365–405 nm), the bisazide decomposes into

highly reactive nitrenes. These nitrenes insert into the double bonds of the polyisoprene,

crosslinking the chains and rendering the exposed area insoluble [1].

The Solvent (Cyclohexanone):

Boiling Point: ~155°C (High).

Evaporation Rate: Slow (0.29 relative to BuAc=1).

Implication: The "drying phase" during spin coating is significantly longer than for acetate-

or xylene-based resists. This improves planarization but increases the risk of Marangoni

instabilities (striations) if airflow is uncontrolled [2].

Mechanistic Diagram: Process Control Loop
The following diagram illustrates the interdependence of viscosity, spin speed, and solvent

evaporation in determining final film quality.
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Figure 1: Interdependency of solvent properties and process parameters.[1][2][3][4][5][6][7][8]

[9] Note that Cyclohexanone's low evaporation rate extends the "fluid" phase of the coating

process.

Critical Process Parameters
Spin Speed vs. Thickness
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For high-viscosity cyclohexanone formulations (30–100 cP), the relationship between film

thickness (

) and spin speed (

) generally follows the Mayerhofer model, but can be approximated for practical use as:

Where

is a constant depending on solid content.

Target
Thickness

Solid Content
(%)

Spread Speed
(rpm)

Final Speed
(rpm)

Acceleration
(rpm/s)

1.0 - 2.0 µm 10 - 15% 500 3000 - 5000 1000 - 2000

2.0 - 5.0 µm 18 - 25% 500 1500 - 3000 500 - 1000

> 5.0 µm > 28% 300 1000 - 1500 300 - 500

Exhaust and Airflow
The Trap: High airflow causes rapid surface skinning. Because cyclohexanone diffuses

slowly through the rubber matrix, a "skin" traps solvent inside. During the soft bake, this

trapped solvent bursts, causing blisters or pinholes.

Recommendation: Restrict spin bowl exhaust to < 50% of maximum during the spread cycle.

Experimental Protocol
Phase 1: Substrate Preparation
Objective: Remove moisture to prevent adhesion failure (lifting).

Solvent Clean: Acetone

IPA

N2 Dry.

Dehydration Bake: 200°C for 5 mins (Hotplate) or 30 mins (Oven).
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Adhesion Promoter: HMDS (Hexamethyldisilazane) is optional for rubber resists as they

have excellent native adhesion to Si and SiO2, but recommended for metals (Au, Cu).

Phase 2: Dispense & Spin (The "Static" Approach)
Objective: Minimize bubble formation in viscous resist.

Dispense: Static dispense. Pour approx. 3-5 mL (for 4-inch wafer) directly in the center.

Avoid creating bubbles; cyclohexanone resists do not de-gas quickly.

Spread Cycle:

Speed: 500 rpm

Time: 5–10 seconds

Purpose: Covers the wafer edge without slinging material prematurely.

Spin Ramp:

Ramp Rate: 500 rpm/s (Slower than standard positive resists).

Why? Fast acceleration (e.g., 5000 rpm/s) causes turbulence and "fingering" instabilities in

viscous rubber resists.

Final Spin:

Speed: Target Speed (e.g., 2500 rpm).

Time: 45–60 seconds.

Note: Longer spin times are required for cyclohexanone to achieve partial drying

compared to acetone/acetate resists [3].

Edge Bead Removal (EBR):

Chemical: Cyclohexanone or n-Butyl Acetate applied to backside/edge.
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Phase 3: Soft Bake (Critical Control Point)
Objective: Evaporate solvent without sealing the surface. Risk: Cyclohexanone (BP 155°C)

requires a Stepped Ramp Bake.

Step 1 (Proximity/Low Temp): 65°C for 2 minutes. (Allows bulk solvent diffusion).

Step 2 (Hard Contact): 95°C – 100°C for 2–5 minutes.

Warning: Do not exceed 120°C. Bisazides can thermally decompose (fogging the resist)

above 130°C [4].

Phase 4: Exposure & Development
Exposure: High Pressure Mercury Lamp (i-line 365nm).

Oxygen Effect: Bisazide crosslinking is inhibited by oxygen. Vacuum contact is mandatory

to squeeze out air, or exposure must be performed under Nitrogen purge.

Development:

Developer: Xylene (Isomers) or Stoddard Solvent.

Rinse: n-Butyl Acetate (slows swelling) or IPA (rapid quench).

Protocol: Immersion for 60–120s with mild agitation. Spray development is preferred for

resolution < 5µm.

Troubleshooting & Defect Analysis
The following table correlates visual defects with process parameters specific to cyclohexanone

systems.
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Defect Appearance Probable Cause Corrective Action

Striations (Radial waves)

Marangoni instability due to

surface tension gradients

during evaporation.

1.[8] Decrease spin speed.2.

Increase solvent vapor

concentration in bowl (close

lid).3. Add surfactant (if

formulation allows).

Orange Peel
Solvent evaporation too fast

during "Spread" cycle.

Reduce exhaust flow; reduce

spread time.

Comets
Particulates or micro-bubbles

in viscous resist.

1. Filter resist (0.45 µm

Teflon).2. Use static

dispense.3. Allow resist to sit

for 1 hr after pouring into

syringe.

Dark Erosion (Unexposed loss)
Incomplete Soft Bake (Solvent

retention).

Increase Step 1 bake time

(65°C) to ensure solvent

diffusion from bottom layers.

Scumming (Residue in open

areas)
Thermal fogging of bisazide.

Check Soft Bake temp. Ensure

it is < 110°C.

Diagnostic Workflow
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Figure 2: Rapid diagnostic tree for common spin coating defects in high-boiling point solvent

systems.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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